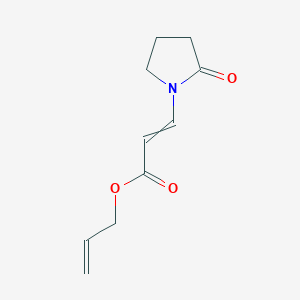

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

Description

Properties

CAS No. |

652976-15-3 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate |

InChI |

InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2 |

InChI Key |

KNCZNOAHQRQRMS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C=CN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Procedure

Reactants :

- 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid (1 eq)

- Allyl alcohol (1.2–1.5 eq)

- DCC (1.1 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Anhydrous dichloromethane or acetonitrile

Conditions :

Yield :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane, Acetonitrile |

| Temperature | 0°C → RT |

| Reaction Time | 12–24 hours |

| Purity | >95% (after purification) |

Advantages : High yield, mild conditions, scalable.

Limitations : Requires anhydrous conditions and costly coupling agents.

Acid Chloride Intermediate Method

This approach involves converting the acid to its chloride intermediate, which reacts with allyl alcohol to form the ester.

Procedure

Acid Chloride Formation :

- 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid (1 eq)

- Thionyl chloride (SOCl₂, 2 eq) or oxalyl chloride (1.2 eq)

- Catalytic dimethylformamide (DMF)

Reaction:

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$Esterification :

- Acid chloride (1 eq)

- Allyl alcohol (1.1 eq)

- Pyridine (1.5 eq, acid scavenger)

Reaction:

$$

\text{RCOCl} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{Pyridine}} \text{RCOOCH}2\text{CHCH}2 + \text{HCl}

$$Yield :

| Parameter | Value |

|---|---|

| Solvent | Toluene, Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 2–4 hours |

| Purity | >95% (after distillation) |

Advantages : High purity, straightforward workup.

Limitations : Hazardous reagents (SOCl₂), exothermic reactions.

Transesterification of Methyl Esters

If methyl (2E)-3-(2-oxopyrrolidin-1-yl)prop-2-enoate (CAS 145294-78-6) is available, transesterification with allyl alcohol under catalytic conditions can yield the target ester.

Procedure

Reactants :

- Methyl ester (1 eq)

- Allyl alcohol (2–3 eq)

- Titanium(IV) isopropoxide (Ti(OiPr)₄, 5 mol%)

Conditions :

- Reflux in toluene for 6–12 hours.

- Azeotropic removal of methanol.

Yield :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 6–12 hours |

| Purity | >90% (after distillation) |

Advantages : Efficient for large-scale production.

Limitations : Requires excess allyl alcohol, prolonged heating.

Rhodium-Catalyzed Cyclization

Rhodium(II) acetate facilitates β-hydride elimination to form cyclic enamides, which can be adapted for enoate synthesis.

Procedure

Reactants :

- Cyclic diazoamide (1 eq)

- Rhodium(II) acetate (5 mol%)

Conditions :

- Room temperature, inert atmosphere.

- Solvent: Dichloromethane or THF.

Yield :

- Reported yields for similar

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific mechanical and chemical properties

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate (CAS 145294-78-6) and propan-2-yl 3-phenylprop-2-enoate. The table below highlights critical differences:

Notes:

- XLogP3: The propenyl derivative is predicted to have higher lipophilicity than the methyl analog due to the larger ester group. Propan-2-yl 3-phenylprop-2-enoate, with a phenyl group, exhibits significantly higher XLogP3.

- Rotatable Bonds : The propenyl group introduces an additional rotatable bond compared to the methyl ester, increasing molecular flexibility.

- Polar Surface Area: The pyrrolidinone-containing compounds retain high polarity (~46.6 Ų), whereas the phenyl-substituted analog is less polar.

Reactivity and Functional Implications

- Polymerization Potential: The propenyl group may participate in radical polymerization, unlike the saturated methyl or isopropyl esters.

- Biological Interactions: The pyrrolidinone ring enhances hydrogen-bonding capacity, which could improve target binding in pharmacological contexts compared to non-heterocyclic analogs .

Biological Activity

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate, a compound with the molecular formula CHNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propenoate moiety linked to a pyrrolidinone structure, which is significant for its biological interactions. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for various physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Research indicates that compounds containing pyrrolidine rings possess anti-inflammatory properties. The mechanism is believed to involve the modulation of cytokine release and inhibition of inflammatory pathways .

- Cytotoxicity :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.